molecular formula C17H15ClO3 B14422644 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate CAS No. 80138-44-9

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate

Cat. No.: B14422644
CAS No.: 80138-44-9
M. Wt: 302.7 g/mol
InChI Key: DZHQZZMUUWVQRR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate typically involves the esterification of 2-Methoxy-4-(prop-2-en-1-yl)phenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The prop-2-en-1-yl group can be reduced to form propyl derivatives.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-Methoxy-4-(prop-2-en-1-yl)benzoic acid, while reduction of the prop-2-en-1-yl group can produce 2-Methoxy-4-propylphenyl 4-chlorobenzoate .

Scientific Research Applications

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol:

    4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar structure but with a different ester group.

Uniqueness

2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

CAS No.

80138-44-9

Molecular Formula

C17H15ClO3

Molecular Weight

302.7 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 4-chlorobenzoate

InChI

InChI=1S/C17H15ClO3/c1-3-4-12-5-10-15(16(11-12)20-2)21-17(19)13-6-8-14(18)9-7-13/h3,5-11H,1,4H2,2H3

InChI Key

DZHQZZMUUWVQRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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